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Introduction
Chromodomain Helicase DNA-binding protein 1-like (CHD1L), also known as ALC1, is a

chromatin remodeling enzyme crucial for various cellular processes, including DNA repair,

transcriptional regulation, and maintaining genomic stability.[1] Dysregulation of CHD1L has

been implicated in the progression of several cancers, making it an important target for

research and therapeutic development.[1] These application notes provide detailed protocols

for performing Chromatin Immunoprecipitation (ChIP) to identify and quantify the genomic

targets of CHD1L.

CHD1L is recruited to sites of DNA damage and specific gene promoters through its interaction

with poly(ADP-ribose) (PAR), a post-translational modification synthesized by PARP enzymes,

primarily PARP1.[1][2] This interaction is mediated by the macro domain of CHD1L and is

essential for its chromatin remodeling activity.[1][2] Understanding the genomic landscape of

CHD1L binding is critical for elucidating its role in gene regulation and disease.

Key CHD1L Target Genes and Quantitative ChIP
Data
CHD1L has been shown to directly regulate the transcription of several genes involved in cell

proliferation, migration, and apoptosis.[3][1] The following tables summarize quantitative data
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from ChIP-qPCR experiments validating CHD1L binding to the promoter regions of key target

genes.

Target Gene Cell Line

Fold
Enrichment
(CHD1L ChIP
vs. IgG
Control)

Putative
Binding
Region

Reference

ZKSCAN3

QGY-7703

(Hepatocellular

Carcinoma)

~4.5

-4692 to -4341

bp upstream of

TSS

(Scientific

Figure)

ARHGEF9 Not specified
Upregulated by

CHD1L
Promoter region

TCTP Not specified
Activated by

CHD1L
Promoter region

SPOCK1 Not specified
Activated by

CHD1L
Promoter region [3]

Note: Quantitative fold enrichment data for ARHGEF9, TCTP, and SPOCK1 from direct CHD1L

ChIP-qPCR is not readily available in the public domain and represents a key area for future

investigation. The provided information is based on demonstrated transcriptional regulation.

Signaling Pathways and Experimental Workflows
CHD1L Recruitment and Chromatin Remodeling in DNA
Damage Response
CHD1L plays a critical role in the early stages of the DNA damage response. Upon DNA

damage, PARP1 is activated and synthesizes PAR chains on itself and histones. The macro

domain of CHD1L recognizes and binds to these PAR chains, leading to its recruitment to the

site of damage. Once recruited, CHD1L utilizes its ATPase activity to remodel chromatin,

making the DNA more accessible for repair machinery.
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Caption: CHD1L recruitment in the DNA damage response pathway.

CHD1L-Mediated Transcriptional Regulation Network
CHD1L acts as a transcriptional regulator, influencing the expression of genes involved in key

cancer-related pathways, including cell migration, proliferation, and apoptosis.
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Caption: CHD1L transcriptional regulation of target genes.

Experimental Workflow for CHD1L Chromatin
Immunoprecipitation (ChIP)
This workflow outlines the key steps for performing a successful ChIP experiment to identify

CHD1L binding sites.
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CHD1L ChIP Experimental Workflow
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Caption: A streamlined workflow for CHD1L ChIP experiments.
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Detailed Experimental Protocols
This section provides a comprehensive protocol for performing ChIP for CHD1L, adapted from

standard procedures and optimized for a chromatin-remodeling factor.

Protocol 1: Chromatin Immunoprecipitation (ChIP) for
CHD1L
Materials:

Cell Culture: Adherent cells expressing CHD1L (e.g., HEK293T, HeLa, or relevant cancer cell

lines).

Reagents:

10X Phosphate Buffered Saline (PBS)

Formaldehyde (37%, methanol-free)

Glycine (2.5 M)

Protease Inhibitor Cocktail

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-

100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)

Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1,

plus protease inhibitors)

Wash Buffer A (Low Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.1, 150 mM NaCl

Wash Buffer B (High Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.1, 500 mM NaCl

Wash Buffer C (LiCl): 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-

HCl pH 8.1
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TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

Elution Buffer: 1% SDS, 0.1 M NaHCO3

Proteinase K

RNase A

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Ethanol (100% and 70%)

Sodium Acetate (3 M, pH 5.2)

Glycogen (20 mg/mL)

Antibodies:

ChIP-grade anti-CHD1L antibody

Normal Rabbit or Mouse IgG (negative control)

Equipment:

Sonicator (e.g., Bioruptor)

Rotating wheel or platform

Microcentrifuge

Heating blocks/water baths

qPCR machine

Procedure:

Cell Cross-linking:

Grow cells to 80-90% confluency.
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Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10

minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubate for 5 minutes at room temperature.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Sonication:

Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

Sonicate the lysate to shear chromatin to an average fragment size of 200-800 bp.

Optimization of sonication conditions is critical.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Dilute the chromatin with Dilution Buffer.

Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

Save a small aliquot of the pre-cleared chromatin as "Input."

Incubate the remaining chromatin with the anti-CHD1L antibody or IgG control overnight at

4°C with rotation.

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

Washing:

Pellet the beads and sequentially wash with:

Wash Buffer A (once)
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Wash Buffer B (once)

Wash Buffer C (once)

TE Buffer (twice)

Elution and Reverse Cross-linking:

Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15

minutes with vortexing.

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at

65°C for at least 6 hours (or overnight).

Treat with RNase A and then Proteinase K.

DNA Purification:

Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by

using a commercial DNA purification kit.

Resuspend the purified DNA in TE buffer or water.

Protocol 2: Quantitative PCR (qPCR) for ChIP DNA
Procedure:

Primer Design: Design primers to amplify 100-200 bp regions of the putative CHD1L target

promoters and a negative control region (a gene-desert region).

qPCR Reaction Setup:

Prepare a qPCR master mix containing SYBR Green or a probe-based detection system.

Add purified ChIP DNA (from CHD1L IP and IgG IP) and Input DNA to separate wells.

Run the qPCR reaction using a standard thermal cycling protocol.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of input for each sample: % Input = 100 * 2^(Ct(Input) -

Ct(ChIP)).

Calculate the fold enrichment of CHD1L binding over the IgG control: Fold Enrichment = %

Input (CHD1L IP) / % Input (IgG IP).

Troubleshooting and Optimization
Low ChIP Signal: Optimize cross-linking time (5-15 minutes), sonication conditions (aim for

200-500 bp fragments for higher resolution), and antibody concentration.

High Background: Increase the number and stringency of washes. Ensure proper pre-

clearing of the chromatin.

Variability between Replicates: Maintain consistent cell numbers, reagent volumes, and

incubation times.

By following these detailed protocols and application notes, researchers can effectively

investigate the genomic targets of CHD1L, providing valuable insights into its biological

functions and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-chd1l-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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